REACTION_CXSMILES
|
C(O)(=O)C.[CH3:5][C:6]1[S:10][C:9]2[CH:11]([C:15]([OH:17])=[O:16])[CH2:12][C:13](=O)[C:8]=2[CH:7]=1.Cl>O.C1(C)C=CC=CC=1.[Zn]>[CH3:5][C:6]1[S:10][C:9]2[CH:11]([C:15]([OH:17])=[O:16])[CH2:12][CH2:13][C:8]=2[CH:7]=1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
mercuric chloride
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
64.1 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(S1)C(CC2=O)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
then decanted
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
The organic solutions were collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(S1)C(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |